molecular formula C18H16N2O2S B5723705 2-(2-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(2-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5723705
M. Wt: 324.4 g/mol
InChI Key: PBUBWARIYDQRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly known as 'MTA' and is a thiazole derivative. MTA has been extensively studied for its biochemical and physiological effects and its mechanism of action in various biological systems.

Scientific Research Applications

MTA has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. MTA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory properties and has been shown to reduce inflammation in various animal models. MTA has also been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of MTA is not fully understood. However, it is believed that MTA exerts its therapeutic effects by interacting with various molecular targets in the body. MTA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. HDAC inhibition has been shown to induce apoptosis and inhibit angiogenesis, which may explain the anticancer properties of MTA. MTA has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
MTA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. MTA has also been shown to modulate the immune system and has been studied for its potential immunomodulatory effects. MTA has been shown to inhibit the production of pro-inflammatory cytokines and to promote the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

MTA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. MTA has also been extensively studied in various animal models, making it a well-characterized compound. However, there are also some limitations to using MTA in lab experiments. MTA has poor solubility in water, which may limit its use in some experimental setups. Additionally, the exact mechanism of action of MTA is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on MTA. One potential area of research is the development of novel MTA analogs with improved solubility and potency. Another area of research is the investigation of the immunomodulatory effects of MTA and its potential applications in the treatment of autoimmune diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of MTA and to identify its molecular targets in the body.

Synthesis Methods

MTA can be synthesized using a multi-step process that involves the condensation of 2-methoxybenzoyl chloride and 4-phenyl-2-aminothiazole in the presence of triethylamine. The resulting intermediate is then reacted with acetic anhydride to produce MTA. The final product is purified using column chromatography to obtain pure MTA.

properties

IUPAC Name

2-(2-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-16-10-6-5-9-14(16)11-17(21)20-18-19-15(12-23-18)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUBWARIYDQRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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